molecular formula C18H14BrClN2S B2730198 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine CAS No. 851169-47-6

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

Cat. No. B2730198
CAS RN: 851169-47-6
M. Wt: 405.74
InChI Key: HPUOTMIPOSAUMP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiolo[2,3-d]pyrimidine, which is a heterocyclic compound. The presence of bromophenyl and chloro groups suggests that it might have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiolo[2,3-d]pyrimidine core, with the bromophenyl and chloro groups attached. The exact structure would depend on the positions of these groups on the core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromophenyl and chloro groups in this case) can influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest, due to its structural uniqueness, serves as a key intermediate in the synthesis of various pyrimidine derivatives. For instance, the synthesis of pyrimidine derivatives with antiviral activity involves complex reactions where substituents like bromophenyl and chloropyrimidine play critical roles in achieving desired pharmacological activities (Hocková et al., 2003). Such compounds have shown poor to negligible activity against DNA viruses but marked inhibition against retroviruses, highlighting their selective antiviral potential.

Pharmacological Significance

In the context of antitumor and antibacterial properties, pyrimidine derivatives have been explored for their potential. A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, for example, revealed these compounds as potential inhibitors of thymidylate synthase (TS), with significant implications for antitumor and antibacterial activities (Gangjee et al., 1996). These findings underscore the importance of exploring pyrimidine derivatives for their pharmacological applications, particularly in developing novel anticancer therapies.

Nonlinear Optical Properties

The pyrimidine ring's presence in various compounds, including DNA and RNA, makes its derivatives, such as 2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine, significant for applications in medicine and nonlinear optics (NLO). A comparative analysis of phenyl pyrimidine derivatives for NLO studies revealed these compounds exhibit larger nonlinear optical properties compared to standard molecules, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Antifungal Activities

The synthesis of thieno[2,3-d]pyrimidine derivatives and their subsequent evaluation for antifungal activities against Piricularia oryzae, Rice blast, Sheath blight, and Cucumber powdery mildew offer insight into the agricultural applications of pyrimidine derivatives. These compounds demonstrated preventive effects, suggesting their potential as fungicidal agents (Konno et al., 1989).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or studies on this compound, it’s not possible to provide details on its mechanism of action .

Future Directions

The potential applications and future directions for a compound like this could be very broad, depending on its properties and reactivity. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2S/c19-12-8-5-11(6-9-12)7-10-15-21-17(20)16-13-3-1-2-4-14(13)23-18(16)22-15/h5-10H,1-4H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOTMIPOSAUMP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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